molecular formula C14H7ClFN3O5 B610365 PYZD-4409 CAS No. 423148-78-1

PYZD-4409

Cat. No.: B610365
CAS No.: 423148-78-1
M. Wt: 351.67 g/mol
InChI Key: MSYMKEYWUWVZQY-UHFFFAOYSA-N
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Description

PYZD-4409 is a small molecule inhibitor specifically targeting the ubiquitin-activating enzyme UBA1. This compound has shown significant potential in inducing cell death in malignant cells, particularly in the context of leukemia and multiple myeloma .

Mechanism of Action

Target of Action

The primary target of PYZD-4409 is the ubiquitin-activating enzyme UBA1 . UBA1 plays a crucial role in the ubiquitination pathway, a major route by which cells rid themselves of excess proteins .

Mode of Action

This compound acts as a specific inhibitor of the ubiquitin-activating enzyme UBA1 . It inhibits the activity of the E1 enzyme in cell-free systems and also blocks the E1 activity when added to cultured cells . This inhibition leads to a decrease in the abundance of ubiquitinated proteins in leukemia and myeloma cells .

Biochemical Pathways

The inhibition of UBA1 by this compound affects the ubiquitination pathway . This pathway involves two discrete steps: ubiquitination and degradation . By inhibiting UBA1, this compound blocks the early steps of protein ubiquitination .

Pharmacokinetics

It has been shown that this compound can be administered intraperitoneally in a mouse model of leukemia , suggesting that it has suitable bioavailability for in vivo studies.

Result of Action

The inhibition of UBA1 by this compound leads to cell death in malignant cells . It preferentially inhibits the clonogenic growth of primary acute myeloid leukemia cells compared with normal hematopoietic cells . In a mouse model of leukemia, intraperitoneal administration of this compound decreased tumor weight and volume compared with control .

Action Environment

It is known that this compound can be effectively used in in vivo models, suggesting that it is stable and effective in the complex biological environment of a living organism .

Preparation Methods

Synthetic Routes and Reaction Conditions

PYZD-4409 is synthesized through a multi-step process involving the reaction of 1-(3-chloro-4-fluorophenyl)-4-[(5-nitro-2-furyl)methylene]-3,5-pyrazolidinedione. The synthesis involves the use of various reagents and solvents under controlled conditions to ensure high purity and yield .

Industrial Production Methods

The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve consistent quality and yield. The compound is typically produced in batch processes, with stringent quality control measures to ensure its efficacy and safety .

Chemical Reactions Analysis

Types of Reactions

PYZD-4409 primarily undergoes inhibition reactions, where it inhibits the activity of the ubiquitin-activating enzyme UBA1. This inhibition is crucial for its therapeutic effects in treating malignancies .

Common Reagents and Conditions

The reactions involving this compound typically require reagents such as dimethyl sulfoxide (DMSO) and other solvents that facilitate its solubility and stability. The conditions often involve controlled temperatures and pH levels to maintain the compound’s activity .

Major Products Formed

The primary product formed from the reactions involving this compound is the inhibited form of the ubiquitin-activating enzyme UBA1. This inhibition leads to the accumulation of ubiquitinated proteins, which induces cell death in malignant cells .

Properties

CAS No.

423148-78-1

Molecular Formula

C14H7ClFN3O5

Molecular Weight

351.67 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-4-[(5-nitrofuran-2-yl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C14H7ClFN3O5/c15-10-5-7(1-3-11(10)16)18-14(21)9(13(20)17-18)6-8-2-4-12(24-8)19(22)23/h1-6H,(H,17,20)

InChI Key

MSYMKEYWUWVZQY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1N2C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2)Cl)F

SMILES

C1=CC(=C(C=C1N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2)Cl)F

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2)Cl)F

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PYZD4409;  PYZD 4409;  PYZD-4409.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PYZD-4409
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Q & A

Q1: How does PYZD-4409 interact with its target and what are the downstream effects?

A: this compound targets the ubiquitin-activating enzyme UBA1 (E1), a key enzyme in the ubiquitin-proteasome pathway responsible for protein degradation. [] By inhibiting E1, this compound disrupts the ubiquitination process, leading to the accumulation of ubiquitinated proteins within the cell. [] This accumulation triggers a cellular stress response, particularly endoplasmic reticulum (ER) stress, which ultimately induces cell death in leukemia and myeloma cells. [] The study demonstrated this effect both in vitro, using cell lines and primary patient samples, and in vivo, using a mouse model of leukemia. []

Q2: What is the evidence suggesting that ER stress is a key mechanism of action for this compound?

A: The study showed that both genetic and chemical inhibition of E1 led to increased expression of ER stress markers. [] Furthermore, overexpression of BI-1, a protein known to protect against ER stress, was able to block cell death induced by E1 inhibition. [] This provides strong evidence that ER stress is a critical mediator of the anti-cancer effects observed with this compound.

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